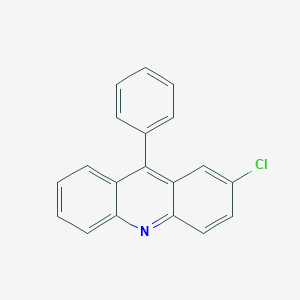
2-Chloro-9-phenylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-phenylacridine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of acridine and has a wide range of applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-phenylacridine is not fully understood. However, it is believed that the compound intercalates into DNA, disrupting the structure of the DNA double helix. This can lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 2-Chloro-9-phenylacridine has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-9-phenylacridine in lab experiments is its strong fluorescence properties, which make it an excellent fluorescent probe for DNA detection. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-Chloro-9-phenylacridine is its potential toxicity to normal cells at high concentrations. Careful consideration must be given to the concentration of the compound used in experiments to ensure that normal cells are not affected.
Direcciones Futuras
There are many potential future directions for research involving 2-Chloro-9-phenylacridine. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be done to further understand the mechanism of action of 2-Chloro-9-phenylacridine and its potential use in other applications, such as DNA sequencing and diagnostics. Finally, research could be done to develop new derivatives of 2-Chloro-9-phenylacridine with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of 2-Chloro-9-phenylacridine involves the reaction of 9-phenylacridine with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium hydroxide to obtain 2-Chloro-9-phenylacridine. The yield of the synthesis process is relatively high, and the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-9-phenylacridine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify DNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties. Additionally, 2-Chloro-9-phenylacridine has been studied for its potential use as an anti-cancer agent.
Propiedades
Fórmula molecular |
C19H12ClN |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
2-chloro-9-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |
Clave InChI |
UTSSPZZFRJKFAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)








![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)



